4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one
CAS No.: 2309729-17-5
Cat. No.: VC7217346
Molecular Formula: C13H15N5O3S
Molecular Weight: 321.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309729-17-5 |
|---|---|
| Molecular Formula | C13H15N5O3S |
| Molecular Weight | 321.36 |
| IUPAC Name | 4-(1-methylpyrazol-4-yl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |
| Standard InChI | InChI=1S/C13H15N5O3S/c1-16-9-11(8-15-16)22(20,21)17-6-7-18(13(19)10-17)12-4-2-3-5-14-12/h2-5,8-9H,6-7,10H2,1H3 |
| Standard InChI Key | HCGXYLYZMJOAPR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Introduction
Synthesis
The synthesis of compounds like this typically involves:
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Pyrazole Functionalization: The pyrazole core is modified with a sulfonamide group at the 4-position using reagents like sulfonyl chlorides under basic conditions.
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Pyridine Integration: The pyridine unit is introduced via nucleophilic substitution or coupling reactions.
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Piperazinone Formation: Cyclization reactions form the piperazinone moiety.
Example Synthetic Pathway:
| Step | Reaction Description | Reagents/Conditions |
|---|---|---|
| 1 | Methylation of pyrazole | Methyl iodide in the presence of a base |
| 2 | Sulfonamide addition to pyrazole | Sulfonyl chloride in dichloromethane |
| 3 | Coupling with pyridinyl precursor | Palladium-catalyzed reaction |
| 4 | Cyclization to form piperazinone | Heating with appropriate amines |
Pharmacological Relevance
Compounds containing pyrazole and sulfonamide groups often exhibit diverse biological activities:
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Antileishmanial Activity: Pyrazole-sulfonamides have shown efficacy against Leishmania species in vitro and in vivo .
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Antifungal Properties: Pyridine-sulfonamides have demonstrated activity against Candida species .
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Antiproliferative Effects: Pyrazole derivatives have been tested for cytotoxicity against cancer cell lines .
Drug Development
The combination of these functional groups suggests potential as:
Cytotoxicity
Studies on similar compounds indicate:
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Low cytotoxicity towards mammalian cells at therapeutic concentrations .
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Selective inhibition of target pathogens or cancer cells.
Table: Biological Activities of Related Compounds
| Activity | IC50/Effective Dose | Target Organism/Cell Line |
|---|---|---|
| Antileishmanial | ~0.07 mM | Leishmania amazonensis |
| Antifungal | MIC ≥ 25 μg/mL | Candida tropicalis |
| Antiproliferative | ~0.5 mM | U937 leukemia cells |
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